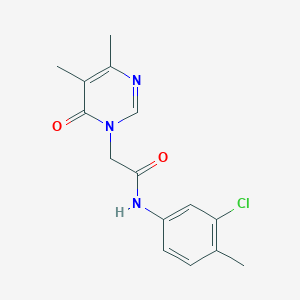

N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethyl-substituted pyrimidinone ring, and an acetamide functional group

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2/c1-9-4-5-12(6-13(9)16)18-14(20)7-19-8-17-11(3)10(2)15(19)21/h4-6,8H,7H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGYKHNZNKSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Substitution Reactions: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to increase reaction rates.

Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure high yields.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the carbonyl group in the pyrimidinone ring can yield corresponding alcohols.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C₁₅H₁₆ClN₃O₂

- CAS Number : 1251677-79-8

Research indicates that N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exhibits various biological activities:

- Antifungal Properties : Preliminary studies suggest that compounds with similar structures demonstrate significant antifungal activity against common pathogens. For instance, derivatives have shown effectiveness against Candida albicans with minimum inhibitory concentrations (MICs) in the low microgram range.

- Antibacterial Activity : The compound has been investigated for its antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli. Research shows promising results, indicating potential as a lead compound for developing new antibacterial agents.

- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For example, it has been noted to affect acetylcholinesterase activity, which is crucial for neurodegenerative disease management.

Pharmaceutical Applications

This compound is being explored for its potential as a therapeutic agent in several areas:

Lead Compound Development

Due to its biological activities, this compound serves as a lead for developing new antifungal and antibacterial drugs. Its structural characteristics allow for modifications that can enhance efficacy while minimizing side effects.

Cancer Research

The compound's ability to selectively target cancer cells presents opportunities in oncology. Studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines while sparing normal cells.

Neuropharmacology

Given its potential to inhibit enzymes linked to neurodegenerative diseases, further research could position this compound as a candidate for treating conditions like Alzheimer’s disease .

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antifungal Activity | Demonstrated MIC of 8 µg/mL against Candida albicans |

| Study 2 | Antibacterial Efficacy | Effective against Staphylococcus aureus with MIC of 16 µg/mL |

| Study 3 | Enzyme Inhibition | Inhibited acetylcholinesterase with IC50 of 50 µM |

Mechanism of Action

N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: can be compared with other acetamides and pyrimidinone derivatives.

Uniqueness:

Structural Features: The presence of both chloro and methyl groups on the phenyl ring, along with the dimethyl-substituted pyrimidinone ring, makes this compound unique.

Chemical Properties: Its specific reactivity and potential for forming various derivatives highlight its uniqueness compared to other similar compounds.

Comparison with Similar Compounds

- N-(3-chloro-4-methylphenyl)acetamide

- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

- N-(4-methylphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a chloro-substituted phenyl ring , a dimethyl-substituted pyrimidinone ring , and an acetamide functional group . These structural elements contribute to its unique chemical properties and potential pharmacological activities. The presence of both chloro and methyl groups enhances its reactivity and potential for forming various derivatives compared to other similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal properties. The compound may interact with biological targets such as enzymes and receptors, leading to its antimicrobial effects.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound might exhibit anticancer activity. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation .

The precise mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and replication of pathogens or cancer cells.

- Receptor Interaction : It could potentially bind to specific receptors involved in cellular signaling pathways, thereby modulating biological responses .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 66 | Antibacterial |

| Other Pyrimidine Derivative | 50 | Antifungal |

This table summarizes the minimum inhibitory concentration (MIC) values observed during testing against selected microbial strains .

Anticancer Studies

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HeLa | 25 | This compound |

| MCF7 | 30 | Similar Pyrimidine Derivative |

These findings suggest that modifications to the core structure can enhance anticancer activity through increased potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For analogs, refluxing ethanol with sodium acetate as a base (e.g., 30 minutes at 80°C) yields products with ~85% efficiency after recrystallization . Optimization requires monitoring reaction time, solvent polarity (e.g., ethanol-dioxane mixtures for crystallization), and stoichiometry of intermediates like chloroacetamides. Purity can be enhanced via column chromatography or repeated recrystallization.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H NMR (e.g., DMSO-d6 solvent to detect NH protons at δ ~12.5 ppm and aromatic protons at δ 7.2–7.8 ppm) and elemental analysis (e.g., C, N, S content within ±0.1% of theoretical values) . Mass spectrometry (e.g., [M+H]+ peaks at m/z ~344) and IR spectroscopy (amide C=O stretch at ~1680 cm⁻¹) further validate the structure.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Systematically modify substituents on the pyrimidinone and phenyl rings. For example, replacing chloro groups with methoxy or methyl groups alters electronic properties and solubility. Biological assays (e.g., enzyme inhibition) paired with computational docking (using PubChem-derived 3D structures ) can identify critical pharmacophores.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles, torsion angles, and packing arrangements. For related compounds, SCXRD confirmed dihedral angles between pyrimidinone and phenyl rings (e.g., ~75°–85°), impacting steric interactions . Discrepancies between NMR-derived conformers and crystallographic data should be reconciled using density functional theory (DFT) calculations.

Q. What experimental approaches address low yield or instability during synthesis?

- Methodological Answer : Instability may arise from hydrolysis of the acetamide or pyrimidinone moieties. Use anhydrous solvents (e.g., DMF under nitrogen) and low-temperature recrystallization. If yields drop below 70%, consider alternative coupling agents (e.g., EDCI/HOBt) or protecting groups for reactive sites like NH or carbonyls . Stability studies (TGA/DSC) under varying pH and temperature conditions can identify degradation pathways.

Q. How can researchers validate computational predictions of biological activity for this compound?

- Methodological Answer : Combine molecular dynamics simulations (using PubChem’s SMILES/InChI ) with in vitro assays. For example, predicted kinase binding affinity can be tested via fluorescence polarization assays. Discrepancies between in silico and experimental IC50 values may require re-parameterizing force fields or revisiting protonation states of heterocyclic nitrogen atoms .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS for trace impurities. For example, residual sodium acetate from synthesis (as in ) can be quantified via ion chromatography. Elemental analysis discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated ) signal incomplete purification.

Data Contradiction Analysis

Q. How should conflicting elemental analysis and spectroscopic data be resolved?

- Methodological Answer : Re-run analyses using standardized protocols (e.g., ASTM methods for CHNS analysis). If NMR integration ratios conflict with theoretical proton counts (e.g., missing NH peaks due to exchange broadening ), use deuterated solvents with controlled pH or variable-temperature NMR. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Methodological Notes

- Experimental Reproducibility : Detailed synthetic procedures (e.g., reflux time, solvent ratios ) and spectral parameters (e.g., NMR δ values ) are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.